Hexyl gallate
Overview
Description
Hexyl gallate, also known as hexyl 3,4,5-trihydroxybenzoate, is an alkyl ester derivative of gallic acid. It is known for its potent antibacterial and antioxidant properties. This compound is commonly used in various industries, including food, pharmaceuticals, and cosmetics, due to its ability to inhibit the growth of bacteria and protect against oxidative damage .
Scientific Research Applications
Hexyl gallate has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation.
Safety and Hazards
Future Directions
Hexyl gallate has been studied for its potential use in the control of citrus canker caused by Xanthomonas citri subsp citri . Microgels loaded with this compound have been developed for this purpose, showing promising results . This suggests that this compound could have a role in the development of new plant protection systems .
Mechanism of Action
Target of Action
Hexyl gallate primarily targets the bacterial outer membrane . It has been shown to have antibacterial activity, with one of its modes of action being the binding to the bacterial membrane and interference with membrane integrity .
Mode of Action
This compound disrupts the bacterial outer membrane, leading to cell elongation and disruption of cell division . It has been demonstrated that this compound binds with high affinity to FtsZ, a protein involved in bacterial cell division, causing it to cluster and lose its capacity to polymerize . This disruption of the FtsZ-ring in vivo leads to cell elongation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell division process. By targeting FtsZ, this compound disrupts the normal cell division process, leading to cell elongation and potentially cell death . This disruption of the cell division process is one of the key mechanisms behind this compound’s antibacterial activity.
Pharmacokinetics
It is known that the length of the alkyl chain in alkyl gallates plays a pivotal role in eliciting the antibacterial activity . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and spreading. This is achieved through the disruption of the bacterial outer membrane and the interference with the cell division process . The antibacterial activity of this compound has been demonstrated in various in vitro assays as well as on plants in greenhouse settings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of plant protection, this compound has been used as an alternative to copper compounds, which have raised concerns about environmental accumulation and toxicity . The use of this compound in this context allows for efficient protection against certain pathogens while reducing environmental pollution .
Biochemical Analysis
Biochemical Properties
Hexyl gallate interacts with various enzymes and proteins. It has been shown to inhibit the production of rhamnolipid and pyocyanin by inhibiting RhlR . It also exhibits potent antimalarial activity against Plasmodium falciparum .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the production of rhamnolipid and pyocyanin, which are virulence factors in Pseudomonas aeruginosa . It also exhibits antibacterial activity against CV026 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the production of rhamnolipid and pyocyanin by inhibiting RhlR . It also exhibits potent antimalarial activity against Plasmodium falciparum, with an IC50 of 0.11 mM .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to provide long-term protection against Xanthomonas citri, a pathogen that causes citrus canker, in orange plants .
Subcellular Localization
It is known that galloylated catechins, a group that includes this compound, are primarily localized in vacuoles .
Preparation Methods
Hexyl gallate can be synthesized through the esterification of gallic acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hexyl gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to gallic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparison with Similar Compounds
Hexyl gallate is part of a family of alkyl gallates, which includes other compounds like methyl gallate, ethyl gallate, propyl gallate, and octyl gallate. Compared to these compounds, this compound has a longer alkyl chain, which enhances its hydrophobicity and membrane-disrupting properties . This makes it particularly effective as an antibacterial agent. Other similar compounds include hydroxytyrosol hexanoate and octyl gallate, which also exhibit antioxidant and antimicrobial activities .
Properties
IUPAC Name |
hexyl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHJNOHLEKVUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431397 | |
Record name | Hexyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-26-9 | |
Record name | Hexyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of hexyl gallate in agriculture?
A1: this compound shows promise as a sustainable alternative to copper-based formulations for controlling citrus canker caused by Xanthomonas citri subsp. citri (X. citri). [, ] Research indicates that it can effectively inhibit the growth and spread of the pathogen on citrus trees. [] This could significantly reduce environmental pollution caused by copper accumulation in soil and groundwater. []
Q2: What is the mechanism of action of this compound against bacteria?
A2: While the exact mechanism is still under investigation, studies suggest that this compound primarily targets the bacterial outer membrane, affecting its permeability. [] Additionally, there is evidence pointing towards multiple cellular targets, which might explain the difficulty in developing resistance against this compound. []
Q3: Is there a risk of developing resistance to this compound in bacteria like Xanthomonas citri?
A3: Research suggests that Xanthomonas citri struggles to develop resistance to this compound. Scientists were unable to isolate spontaneous mutants resistant to the compound or induce resistance through prolonged exposure to increasing concentrations. [] This suggests a robust mode of action potentially involving multiple cellular targets, making resistance development less likely.
Q4: What are the advantages of using this compound over conventional copper-based treatments for citrus canker?
A4: this compound offers several advantages over copper-based treatments:
- Environmental Friendliness: Unlike copper, which accumulates in the environment and poses risks to ecosystems and human health, this compound is considered more environmentally friendly. []
- Reduced Resistance Development: The likelihood of Xanthomonas citri developing resistance to this compound appears to be low, ensuring long-term efficacy. []
- Targeted Delivery: Research is exploring the use of microgels decorated with anchor peptides to deliver this compound directly to the surface of orange leaves. [] This targeted approach can potentially enhance efficacy and minimize the required dosage.
Q5: Beyond its antibacterial activity, does this compound exhibit other biological activities?
A5: Yes, in addition to its antibacterial properties, this compound has demonstrated potent antimalarial activity against Plasmodium falciparum in vitro. [] It exhibits stronger inhibitory effects on parasite growth compared to its parent compound, gallic acid. []
Q6: How does the length of the alkyl chain in gallate esters affect their activity?
A6: Studies on the antioxidant activity of gallate esters reveal that increasing the alkyl chain length generally enhances their preference for the oil phase. [] This is reflected in the increasing butteroil/water partition coefficients, with this compound showing a significantly higher partition coefficient compared to ethyl gallate. [] This property is relevant for applications where antioxidant activity in lipid-rich environments is desired.
Q7: What is known about the dermal absorption of this compound?
A7: Research on the skin delivery of antioxidant surfactants indicates that this compound, as a derivative of gallic acid, is capable of penetrating the skin. [] This finding highlights its potential for topical applications, especially in formulations targeting oxidative stress in the skin.
Q8: How is this compound synthesized?
A8: this compound can be synthesized through the esterification of gallic acid with n-hexyl alcohol, using p-toluene sulfonic acid as a catalyst. [] The reaction is typically carried out at elevated temperatures (110-120 °C) for several hours to achieve optimal yield. []
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